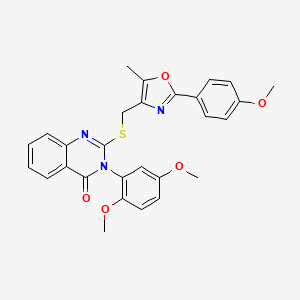![molecular formula C16H18N2O5 B2710779 4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid CAS No. 1050046-81-5](/img/structure/B2710779.png)
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid, also known as CCME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCME is a derivative of benzoic acid and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of various signaling pathways. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the extrinsic and intrinsic apoptotic pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been found to reduce the levels of lipid peroxidation and increase the levels of glutathione, which is an important antioxidant molecule. This compound has been shown to possess analgesic effects, reducing pain in animal models. This compound has also been found to possess anti-inflammatory effects, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid. One area of research is the development of new synthesis methods for this compound that can improve its solubility and stability. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic potential. Further studies are also needed to determine the safety and efficacy of this compound in human clinical trials. Finally, research is needed to investigate the potential of this compound for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been found to have a protective effect against oxidative stress-induced damage. The synthesis of this compound is easy and yields high purity and high yield of the final product. However, this compound has some limitations for lab experiments, such as poor solubility in water and a short half-life. Future research on this compound should focus on the development of new synthesis methods, investigation of the mechanism of action, and determination of safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid involves the reaction of 3-methoxybenzoic acid with 1-cyano-1-cyclopropylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with chloroformate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
4-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}-3-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. This compound has also been found to have a protective effect against oxidative stress-induced damage. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(9-17,11-4-5-11)18-14(19)8-23-12-6-3-10(15(20)21)7-13(12)22-2/h3,6-7,11H,4-5,8H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYHKDHHQBBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2710696.png)
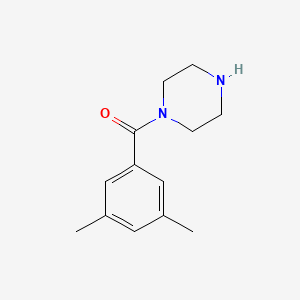
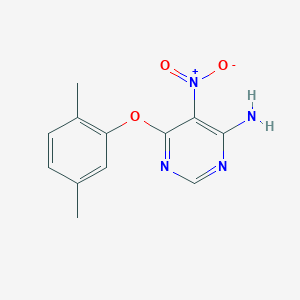
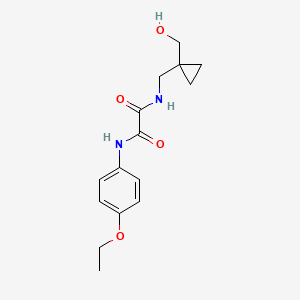
![Tert-butyl (3aS,6aR)-2-(6-chloropyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2710703.png)
![tert-Butyl N-[(1S)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B2710704.png)
![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2710707.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)
![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)

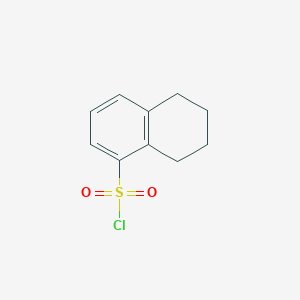
![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
